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For researchers, scientists, and drug development professionals, the selection of a next-

generation sequencing (NGS) platform is a critical decision that profoundly impacts

experimental outcomes. Accuracy is a paramount consideration, influencing the reliability of

variant calling, genome assembly, and other downstream applications. This guide provides an

objective comparison of the accuracy of the three leading NGS platforms: Illumina, Pacific

Biosciences (PacBio), and Oxford Nanopore Technologies (ONT), supported by experimental

data and detailed methodologies.

Performance Metrics: A Quantitative Comparison
The accuracy of NGS platforms can be assessed by several key metrics, including raw

accuracy, Phred quality score (Q-score), and error rates for different types of variants such as

single nucleotide polymorphisms (SNPs) and insertions/deletions (indels). The following table

summarizes these quantitative performance metrics based on recent comparative studies.
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Performance Metric Illumina PacBio (HiFi)
Oxford Nanopore
(R10.4.1)

Raw Accuracy >99.9%[1] >99.9%[2] ~99.3%

Phred Quality Score

(Q-score)
Q30-Q40[3][4] >Q40 ~Q20-Q30

Single Nucleotide

Polymorphism (SNP)

Accuracy

Very High High High

Insertion/Deletion

(Indel) Error Rate
Low Very Low Moderate

Systematic Errors

Substitution errors,

particularly at GGC

motifs

Homopolymer-

associated indel

errors (largely

corrected in HiFi)

Homopolymer-

associated indel

errors, context-

specific errors

Read Length Short (50-300 bp) Long (10-25 kb) Ultra-long (>100 kb)

Experimental Methodologies
The accuracy data presented above is derived from controlled experiments utilizing well-

characterized reference genomes. A generalized experimental protocol for assessing NGS

platform accuracy is outlined below.

I. Sample Preparation and Quality Control
DNA Extraction: High-quality, high-molecular-weight DNA is extracted from a reference

organism (e.g., human cell line, bacterium with a known genome).

DNA Quantification and Quality Control: The concentration of the extracted DNA is measured

using fluorometric methods (e.g., Qubit). The integrity and purity of the DNA are assessed

via gel electrophoresis and spectrophotometry (A260/280 and A260/230 ratios).[5]

II. Library Preparation
The specific steps for library preparation are platform-dependent.
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Illumina:

Fragmentation: DNA is fragmented to a desired size range (typically 300-500 bp) using

enzymatic or mechanical methods.

End Repair and A-tailing: The fragmented DNA ends are repaired to create blunt ends,

and a single adenine nucleotide is added to the 3' ends.

Adapter Ligation: Platform-specific adapters are ligated to the DNA fragments.

PCR Amplification: The adapter-ligated fragments are amplified via PCR to generate a

sufficient quantity of library for sequencing.

PacBio (SMRTbell™ Library):

Fragmentation: DNA is sheared to the desired fragment size (e.g., 15-20 kb for HiFi

reads).

DNA Damage Repair and End Repair: Enzymatic reactions are performed to repair any

DNA damage and create blunt ends.

Adapter Ligation: SMRTbell™ adapters, which are hairpin loops, are ligated to both ends

of the DNA fragments, creating a circularized template.

Exonuclease Treatment: The library is treated with an exonuclease to remove any

remaining linear DNA fragments.

Oxford Nanopore:

DNA Repair and End-prep: The DNA is treated with enzymes to repair any nicks and

create blunt ends.

Adapter Ligation: Sequencing adapters, which include a motor protein, are ligated to the

prepared DNA ends.

III. Sequencing
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The prepared libraries are loaded onto the respective sequencing instruments. The

fundamental principles of sequencing for each platform are distinct:

Illumina: Sequencing by Synthesis (SBS) on a flow cell.

PacBio: Single-Molecule, Real-Time (SMRT) sequencing in a SMRT Cell.

Oxford Nanopore: Real-time, single-molecule sequencing through protein nanopores in a

flow cell.

IV. Data Analysis
Base Calling: Raw sequencing signals are converted into nucleotide sequences.

Alignment: The sequencing reads are aligned to the known reference genome.

Variant Calling and Error Rate Calculation: Differences between the sequencing reads and

the reference genome are identified. The error rate is calculated by dividing the number of

incorrect bases by the total number of sequenced bases. Accuracy is then calculated as

100% - (Error Rate %).

Visualizing the Sequencing Workflows
To further elucidate the processes involved, the following diagrams illustrate the core

experimental workflows for each platform.

Library Preparation Sequencing Data Analysis
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Illumina Sequencing Workflow
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Library Preparation Sequencing Data Analysis
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PacBio SMRT Sequencing Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1419041#comparing-the-accuracy-of-different-next-
generation-sequencing-platforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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